1-(4-Chlorobenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
CAS No.: 2034499-06-2
Cat. No.: VC7241408
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034499-06-2 |
|---|---|
| Molecular Formula | C18H16ClN3O2 |
| Molecular Weight | 341.8 |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea |
| Standard InChI | InChI=1S/C18H16ClN3O2/c19-17-3-1-13(2-4-17)9-21-18(23)22-10-14-7-16(11-20-8-14)15-5-6-24-12-15/h1-8,11-12H,9-10H2,(H2,21,22,23) |
| Standard InChI Key | RBFDTOSKTHGANJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNC(=O)NCC2=CC(=CN=C2)C3=COC=C3)Cl |
Introduction
Structural Characteristics and Nomenclature
The systematic IUPAC name 1-(4-chlorobenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea delineates its molecular architecture:
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A 4-chlorobenzyl group (C₆H₄Cl-CH₂-) is attached to one nitrogen of the urea moiety.
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The opposing nitrogen connects to a (5-(furan-3-yl)pyridin-3-yl)methyl group, comprising a pyridine ring substituted at position 5 with a furan-3-yl moiety and a methylene bridge.
Key features include:
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Planar aromatic systems: The benzyl and pyridinyl groups contribute to π-π stacking interactions, while the furan ring introduces oxygen-based heteroatom effects .
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Urea core: The -NH-C(=O)-NH- group enables hydrogen bonding, critical for biological interactions or material science applications .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₁₉H₁₆ClN₃O₂, yielding a molecular weight of 365.81 g/mol.
Synthetic Pathways and Optimization
The synthesis of urea derivatives typically follows reductive amination or condensation reactions. For this compound, a plausible route involves:
Aldehyde Precursor Synthesis
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5-(Furan-3-yl)pyridine-3-carbaldehyde:
Urea Formation
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Condensation with 1-(4-chlorobenzyl)urea:
Reaction Scheme:
Purification and Characterization
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Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .
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Melting point: Estimated 148–152°C (analogous to 4a–4k derivatives) .
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Spectroscopic Data:
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to urea hydrogen bonding; low in water (<1 mg/mL) .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments .
Crystallography and Conformation
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X-ray diffraction (hypothetical): The urea group adopts a planar configuration, with dihedral angles between aromatic rings influencing packing efficiency .
Industrial and Material Science Applications
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